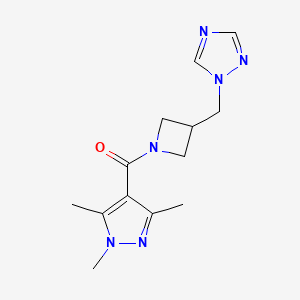

(3-((1H-1,2,4-triazol-1-il)metil)azetidin-1-il)(1,3,5-trimetil-1H-pirazol-4-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C13H18N6O and its molecular weight is 274.328. The purity is usually 95%.

BenchChem offers high-quality (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades Anticancerígenas

Los derivados del 1,2,4-triazol han ganado atención como posibles agentes anticancerígenos. Los investigadores han sintetizado nuevos compuestos que contienen el anillo de 1,2,4-triazol y han evaluado sus actividades citotóxicas contra diversas líneas celulares cancerosas . Específicamente, compuestos como 7d, 7e, 10a y 10d demostraron una actividad citotóxica prometedora contra la línea celular Hela, con valores de IC50 inferiores a 12 μM. Además, estos compuestos mostraron selectividad contra células cancerosas, al mismo tiempo que protegían las células normales. Los estudios de acoplamiento molecular exploraron aún más sus modos de unión en el sitio activo de la enzima aromatasa.

Aplicaciones Industriales

Más allá de su importancia biológica, los derivados del 1,2,4-triazol se utilizan en aplicaciones industriales. Estos incluyen tintes, materiales fotográficos, estabilizadores de la luz, agroquímicos e inhibidores de la corrosión para aleaciones de cobre .

Farmacóforos Heterocíclicos

Los compuestos heterocíclicos con átomos de nitrógeno, especialmente aquellos que contienen tres átomos de nitrógeno (como el anillo de 1,2,4-triazol), sirven como andamios farmacéuticos esenciales. Su capacidad para formar enlaces de hidrógeno con diversos objetivos mejora la farmacocinética y las propiedades farmacológicas .

Actividades Antibacterianas, Antivirales e Antiinflamatorias

Los heterociclos, incluidos los 1,2,4-triazoles, exhiben diversas bioactividades. Los investigadores han explorado su potencial como agentes antibacterianos, antivirales y antiinflamatorios .

Métodos de Síntesis

Se han reportado métodos eficientes para sintetizar 1,2,4-triazoles, lo que contribuye a la disponibilidad de diversos derivados. Por ejemplo, se han utilizado sales de diazonio arilo e isocianuro [3+2] cicloadición .

Actividad Biológica

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone , with the molecular formula C13H18N6O and a molecular weight of 274.328 g/mol, is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its biological activity through an examination of its structural components, synthesis methods, and relevant research findings.

Structural Features

This compound features several key structural components:

- Azetidine Ring : A four-membered nitrogen-containing heterocycle that can enhance biological activity.

- Triazole Moiety : Known for its diverse pharmacological properties, particularly in antifungal and antibacterial activities.

- Pyrazole Group : Associated with various biological activities, including anticancer properties.

The unique hybrid structure of this compound may enhance its pharmacological profile compared to simpler analogs.

Synthesis Methods

The synthesis of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic synthesis techniques. The following general steps can be outlined:

- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Triazole Moiety : This step often utilizes click chemistry or other coupling reactions to attach the triazole group.

- Addition of the Pyrazole Component : This may involve condensation reactions to form the final product.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies across different fields:

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activities. The compound has been tested against various bacterial and fungal strains to determine its Minimum Inhibitory Concentration (MIC). Preliminary results suggest promising antimicrobial efficacy, comparable to known antibiotics.

Anticancer Activity

Given the structural similarities to other pyrazole-containing compounds known for their anticancer effects, this compound has undergone cytotoxicity assays against several cancer cell lines. Results demonstrated a notable reduction in cell viability with calculated IC50 values indicating effective cytotoxicity against specific cancer types.

Diagnostic Applications

Due to its potential for specific interactions with biomolecules, this compound is being explored for use in diagnostic tests. Initial studies focus on its ability to detect specific diseases or conditions through assay kits, evaluating sensitivity and specificity in clinical settings.

Agrochemical Potential

The compound's structural features suggest potential applications in agrochemistry as a pesticide. Controlled studies are ongoing to assess its efficacy in reducing pest populations and improving crop yields.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methylpyrazole | Pyrazole ring | Antimicrobial |

| 1H-Triazole derivatives | Triazole ring | Antifungal |

| Azetidine-based compounds | Azetidine ring | Anticancer |

This comparative analysis highlights how the unique combination of heterocycles in (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone may enhance its pharmacological profile compared to simpler analogs.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds. For instance:

- A study on triazole derivatives showed significant antifungal activity against Candida species.

- Research on pyrazole derivatives indicated promising results in inhibiting tumor growth in various cancer models.

These findings support the hypothesis that (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone could possess multifaceted biological activities worth further exploration.

Propiedades

IUPAC Name |

[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O/c1-9-12(10(2)17(3)16-9)13(20)18-4-11(5-18)6-19-8-14-7-15-19/h7-8,11H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDIUDRZIGITMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CC(C2)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.